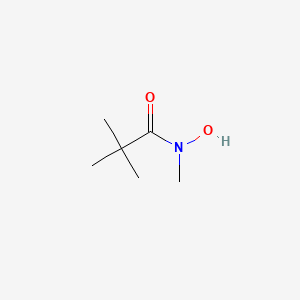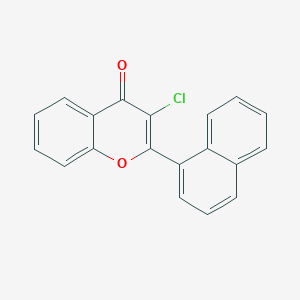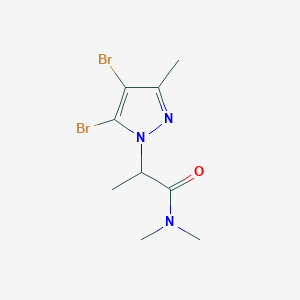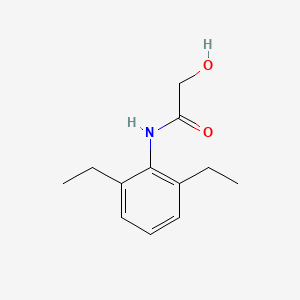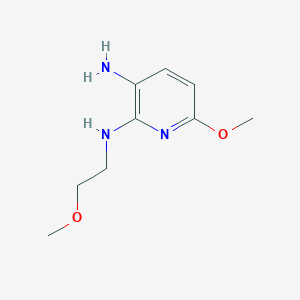![molecular formula C11H11NO3 B14010513 4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide CAS No. 57977-21-6](/img/structure/B14010513.png)
4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-prop-2-ynoxy-benzamide is an organic compound with the molecular formula C11H11NO3 It is characterized by the presence of a methoxy group (-OCH3), a prop-2-ynoxy group (-OCH2C≡CH), and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-prop-2-ynoxy-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and propargyl alcohol.
Esterification: 4-Methoxybenzoic acid is esterified with propargyl alcohol in the presence of a catalyst such as sulfuric acid to form 4-methoxybenzyl propargyl ether.
Amidation: The resulting ether is then subjected to amidation with ammonia or an amine to form 4-methoxy-N-prop-2-ynoxy-benzamide.
Industrial Production Methods
Industrial production of 4-methoxy-N-prop-2-ynoxy-benzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-prop-2-ynoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The methoxy and prop-2-ynoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzamides and ethers.
Scientific Research Applications
4-Methoxy-N-prop-2-ynoxy-benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-prop-2-ynoxy-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(prop-2-yn-1-yl)benzamide
- 4-Methoxy-N-(2-methylphenyl)benzamide
- 4-Methoxy-N-(4-methylphenyl)benzamide
Uniqueness
4-Methoxy-N-prop-2-ynoxy-benzamide is unique due to the presence of both methoxy and prop-2-ynoxy groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various research applications.
Properties
CAS No. |
57977-21-6 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-methoxy-N-prop-2-ynoxybenzamide |
InChI |
InChI=1S/C11H11NO3/c1-3-8-15-12-11(13)9-4-6-10(14-2)7-5-9/h1,4-7H,8H2,2H3,(H,12,13) |
InChI Key |
DXBGXLYVPIAJCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride](/img/structure/B14010433.png)
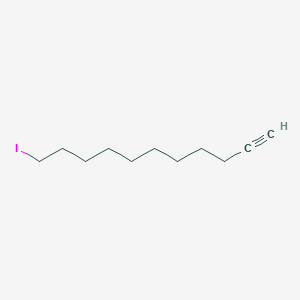
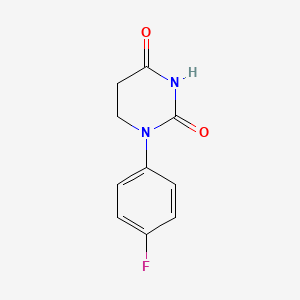
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)

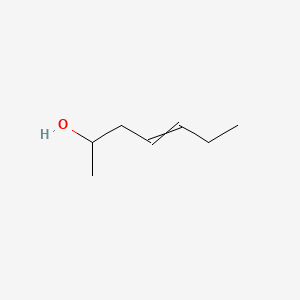
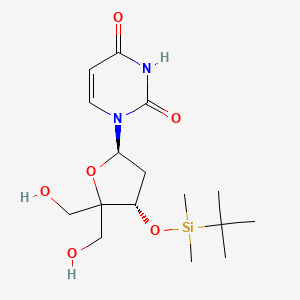
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
